Difference between tripropylaluminum and chlorodipropylaluminum
Difference between tripropylaluminum and chlorodipropylaluminum
Title: Comparative Technical Analysis: Tripropylaluminum (TNPA) vs. Chlorodipropylaluminum (CDPA) in Advanced Synthesis
Executive Summary This technical guide analyzes the distinct physicochemical and reactive profiles of Tripropylaluminum (TNPA) and Chlorodipropylaluminum (CDPA).[1][2] While both are pyrophoric organoaluminum species used in Ziegler-Natta polymerization and organic synthesis, their utility in drug development diverges significantly based on their Lewis acidity and alkylating potential.[2] TNPA functions primarily as a potent alkylating agent and reducing source, whereas CDPA acts as a tunable Lewis acid with moderated alkyl transfer capabilities, essential for stereoselective transformations and transition-metal catalyzed carboaluminations.[2]
Part 1: Molecular Structure & Physicochemical Properties[1][2]
The fundamental difference lies in the substitution of a propyl group with a chlorine atom.[2] This single substitution radically alters the electronic environment of the aluminum center, affecting aggregation state (dimerization) and Lewis acidity.[2]
Table 1: Physicochemical Comparison
| Property | Tripropylaluminum (TNPA) | Chlorodipropylaluminum (CDPA) |
| Formula | ||
| CAS Number | 102-67-0 | 3710-19-8 |
| Molecular Weight | 156.25 g/mol | 148.61 g/mol |
| Physical State | Colorless liquid | Colorless to pale yellow liquid |
| Dimerization | Weakly dimeric (alkyl-bridged) | Strongly dimeric (chloride-bridged) |
| Lewis Acidity | Moderate | High (Inductive effect of Cl) |
| Pyrophoricity | Extreme (Ignites immediately) | High (Ignites, but slightly less volatile) |
| Solubility | Hydrocarbons (Hexane, Toluene) | Hydrocarbons, Chlorinated solvents |
Structural Insight:
-
TNPA: Exists in equilibrium between monomer and dimer. The propyl bridges are electron-deficient (3-center-2-electron bonds), making the dimer relatively weak and easily dissociated by Lewis bases (solvents like THF).[2]
-
CDPA: Exists almost exclusively as a dimer in non-coordinating solvents. The chloride lone pairs form stable bridges between aluminum centers. This robust dimer structure requires higher energy or stronger Lewis bases to break, influencing reaction kinetics.[2]
Part 2: Reactivity Profiles & Mechanistic Nuances[1][2]
1. Lewis Acidity vs. Alkylation Power
The chlorine atom in CDPA exerts a strong inductive effect (
-
TNPA: Rapidly transfers propyl groups to electrophiles (ketones, aldehydes).[2] Prone to
-hydride elimination, leading to reduction byproducts (forming alcohols instead of alkylation).[2] -
CDPA: The Al-Cl bond is strong and rarely breaks in substitution reactions. It modulates the reactivity, making it ideal for chemoselective alkylations where over-reaction is a risk.
2. Mechanistic Visualization The following diagram illustrates the divergent reaction pathways. TNPA favors direct alkylation or reduction, while CDPA favors Lewis acid activation followed by controlled transfer or transmetallation.[2]
Figure 1: TNPA exhibits aggressive alkylation with reduction risks, while CDPA offers controlled Lewis acid activation.[2]
Part 3: Synthetic Applications in Drug Development[1]
1. Zirconium-Catalyzed Carboalumination (ZACA Reaction) In the synthesis of chiral drug intermediates (e.g., polyketide antibiotics or isoprenoids), CDPA is often preferred over TNPA.[2]
-
Role of CDPA: When used with Zirconocene dichloride (
), CDPA facilitates the carboalumination of alkynes.[2] The chlorine ligand prevents the "zipper reaction" (multiple insertions) often seen with trialkylaluminums, ensuring high regioselectivity for the mono-addition product.[2] -
Drug Relevance: Synthesis of functionalized alkenes for Vitamin D analogs and terpene-based therapeutics.[2]
2. Chemoselective Alkylation TNPA is often too reactive for complex pharmaceutical scaffolds containing esters or nitriles.[1]
-
Protocol: CDPA can selectively alkylate aldehydes in the presence of ketones or esters due to the higher Lewis acidity activating the aldehyde oxygen more effectively, combined with the steric bulk of the dimer.[2]
3. Polymerization in Drug Delivery Both agents are used in Ziegler-Natta catalysts to produce polyolefins (e.g., biocompatible elastomers for syringe plungers or tubing).[2]
-
TNPA: Acts as the primary cocatalyst/scavenger.[1]
-
CDPA: Used as a molecular weight regulator. By introducing Cl, it terminates chains or modifies the active site geometry, allowing fine-tuning of the polymer's physical properties (elasticity vs. rigidity).[2]
Part 4: Handling, Safety, & Stability (Experience Pillar)[2]
Critical Safety Warning: Both compounds are pyrophoric .[1] They ignite spontaneously in air and react explosively with water.
1. The "Smoke vs. Flame" Threshold
-
TNPA: High vapor pressure leads to immediate, violent ignition (flame) upon syringe tip exposure to air.[2]
-
CDPA: Slightly lower volatility means it may "smoke" heavily before igniting, but it generates HCl gas upon hydrolysis, adding a corrosive inhalation hazard to the thermal hazard.[2]
2. Self-Validating Handling Protocol (Schlenk Line)
-
Visual Check: Solutions of aluminum alkyls should be clear. Cloudiness indicates oxide formation (aging).[1][2] Discard if precipitate is heavy.[1]
-
Pressure Equalization: Never withdraw liquid into a syringe against a vacuum. Fill the reagent bottle with inert gas (Ar/N2) to slightly above atmospheric pressure (1-2 psi) to assist withdrawal.[1][2]
-
Needle Choice: Use long, wide-bore stainless steel needles (16-18G).[2] Aluminum alkyls are viscous; thin needles cause back-pressure and spray hazards.[2]
3. Quenching (The "Fieser" Adaptation for Alkyls) Do not use water directly.[1][2]
-
Dilute the residual mixture with toluene or hexane.
-
Cool to 0°C.
-
Slowly add Isopropanol (IPA) . The reaction is:
.[1] -
Once bubbling ceases, add Ethanol, then Water carefully.[2]
Part 5: Experimental Protocol: Controlled Alkylation using CDPA
Objective: Selective addition of a propyl group to an aldehyde using CDPA to minimize reduction byproducts.
Reagents:
-
Reagent: Chlorodipropylaluminum (1.2 eq, 1M in Hexane)[2]
Workflow:
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 mins.
-
Solvation: Add Benzaldehyde (10 mmol) and dry CH₂Cl₂ (20 mL). Cool to -78°C (Dry ice/Acetone bath). Cooling is critical to leverage the Lewis acid activation over direct alkylation.
-
Addition: Transfer CDPA solution via cannula or gas-tight syringe dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Cannulate the reaction mixture into a vigorously stirring flask of ice-cold 1M HCl. (Inverse quench prevents overheating).[1][2]
-
Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.
Validation:
-
TLC: Disappearance of aldehyde spot.
-
NMR: Check for the triplet of the propyl methyl group and the diagnostic carbinol proton. Absence of benzyl alcohol (singlet/doublet benzylic protons) confirms suppression of hydride reduction.[1]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 16683069, Tripropylaluminum. Retrieved from [Link][1][2]
-
Negishi, E. (2011).[2] Zirconium-catalyzed Enantioselective Carboalumination of "Unactivated" Alkenes. Nobel Lecture.
-
UCLA Chemistry & Biochemistry. (2024).[1] Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Eisch, J. J. (1981).[2] Organometallic Syntheses: Organoaluminum Compounds. Academic Press.[1] (Contextual reference for Lewis acidity comparisons).
